Furo[2,3-b]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-b]pyridine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. This method typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often involve the use of catalysts like gold, palladium, and phosphoric acid to facilitate the cycloisomerization and cycloaddition processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Scientific Research Applications
Furo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which furo[2,3-b]pyridine-4-carbonitrile exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound has strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Furo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds also exhibit anticancer properties but may differ in their specific molecular targets and pathways.
Pyridine derivatives: These compounds are widely used in medicinal chemistry but may have different pharmacokinetic and pharmacodynamic profiles.
Similar Compounds
- Pyrazolopyridine
- Pyridine-2(H)-one
- Nicotinonitrile
This compound stands out due to its unique structure and potent biological activities, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C8H4N2O |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
furo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H |
InChI Key |
BWMJRZHJGYYKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.